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REACTION_CXSMILES
|
N1C=CC=CC=1.Cl.[CH3:8][NH:9][O:10][CH3:11].[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>C(Cl)Cl>[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([N:9]([CH3:8])[O:10][CH3:11])=[O:18])=[CH:15][CH:14]=1 |f:1.2|
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|
Name
|
|
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Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
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N1=CC=CC=C1
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|
Name
|
N,O-dimethylhydroxylamine hydrochloride
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|
Quantity
|
3.44 g
|
|
Type
|
reactant
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|
Smiles
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Cl.CNOC
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|
Name
|
|
|
Quantity
|
5.95 g
|
|
Type
|
reactant
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|
Smiles
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BrC1=CC=C(C(=O)Cl)C=C1
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|
Name
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|
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Quantity
|
50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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|
Name
|
|
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Quantity
|
100 mL
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|
Type
|
solvent
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|
Smiles
|
C(Cl)Cl
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Type
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CUSTOM
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|
Details
|
The reaction mixture was stirred for 30 min
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|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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ADDITION
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|
Details
|
was added dropwise
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Type
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STIRRING
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|
Details
|
The mixture was stirred for 24 h
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Water (200 mL) was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with EtOAc (3×200 mL)
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Type
|
WASH
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|
Details
|
The combined extracts were washed successively with 5% aqueous HCl (200 mL), 5% aqueous NaHCO3 (200 mL), water (200 mL), and brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The mixture was dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Reaction Time |
30 min |
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Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C(=O)N(OC)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.35 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 96% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |